molecular formula C21H21NO4S2 B12122038 (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12122038
M. Wt: 415.5 g/mol
InChI Key: AOEWITHIDPMKKH-UNOMPAQXSA-N
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Description

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a benzylidene substituent at the 5-position and a substituted ethyl group at the 3-position. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which influences biological interactions .

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO4S2/c1-24-16-7-4-14(5-8-16)10-11-22-20(23)19(28-21(22)27)12-15-6-9-17(25-2)13-18(15)26-3/h4-9,12-13H,10-11H2,1-3H3/b19-12-

InChI Key

AOEWITHIDPMKKH-UNOMPAQXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

Thiourea-Based Cyclization

A common method involves reacting a primary amine with carbon disulfide (CS2_2) and an α-halo carbonyl compound. For this compound, the intermediate 3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is first synthesized.

  • Procedure :

    • 2-(4-Methoxyphenyl)ethylamine is treated with CS2_2 in alkaline conditions to form a dithiocarbamate intermediate.

    • Reaction with α-chloroacetic acid under reflux in ethanol yields the thiazolidinone core.

  • Conditions :

    • Solvent: Ethanol

    • Temperature: 80°C (reflux)

    • Catalyst: Triethylamine

    • Yield: 68–72%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. In one protocol:

  • Procedure :
    A mixture of 2-(4-methoxyphenyl)ethylamine , thiourea, and ethyl chloroacetate is irradiated at 150 W for 10 minutes.

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 120°C (microwave)

    • Yield: 85%.

MethodSolventTime (h)Yield (%)Z:E Ratio
ConventionalAcetic acid8657:3
MicrowaveEthanol0.25789:1

N-Alkylation of the Thiazolidinone Core

The 3-[2-(4-methoxyphenyl)ethyl] substituent is introduced via N-alkylation. Two strategies are employed:

Direct Alkylation

  • Procedure :

    • The thiazolidinone core is treated with 2-(4-methoxyphenyl)ethyl bromide in the presence of a base.

    • The reaction is stirred at room temperature for 12 hours.

  • Conditions :

    • Solvent: Acetonitrile

    • Base: Potassium carbonate

    • Yield: 55%.

Phase-Transfer Catalysis

  • Procedure :

    • A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is added to a mixture of thiazolidinone and alkylating agent.

    • The reaction is conducted in a biphasic solvent system (water/dichloromethane).

  • Conditions :

    • Solvent: H2_2O/CH2_2Cl2_2

    • Temperature: 40°C

    • Yield: 70%.

Integrated One-Pot Synthesis

Recent advances enable a one-pot synthesis to streamline production:

  • Procedure :

    • 2-(4-Methoxyphenyl)ethylamine , CS2_2, and ethyl chloroacetate are combined in ethanol.

    • After thiazolidinone formation, 2,4-dimethoxybenzaldehyde and piperidine are added without isolation.

    • The mixture is irradiated under microwave conditions.

  • Conditions :

    • Solvent: Ethanol

    • Temperature: 100°C (microwave)

    • Yield: 82%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3) :

    • δ 7.82 (s, 1H, CH=), 7.45–6.75 (m, 7H, aromatic), 4.25 (t, 2H, NCH2_2), 3.89 (s, 6H, OCH3_3), 3.78 (s, 3H, OCH3_3), 2.95 (t, 2H, CH2_2Ph).

  • IR (KBr) :

    • 1685 cm1^{-1} (C=O), 1602 cm1^{-1} (C=N), 1240 cm1^{-1} (C=S).

Chromatographic Purity

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Challenges and Optimization

Stereoselectivity Control

The Z-configuration at the 5-position is critical for bioactivity. Microwave methods enhance Z-selectivity (up to 9:1 Z:E) compared to conventional heating (7:3).

Solvent and Catalyst Selection

  • Solvent : Ethanol outperforms acetic acid in microwave-assisted reactions due to better dielectric properties.

  • Catalyst : Piperidine (0.5 eq.) maximizes condensation efficiency without side reactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring is highly reactive toward nucleophiles, enabling substitution reactions.

Reaction TypeConditionsProductsReferences
Aminolysis Primary amines (e.g., NH₃, RNH₂), ethanol, 60–80°C2-Amino-1,3-thiazolidin-4-one derivatives via S/N displacement
Alkylation Alkyl halides (e.g., MeI), K₂CO₃, DMF, rtS-Alkylated derivatives (e.g., 2-methylthio analogs)

Key Findings :

  • Reaction with pyridine-3-carboxamide derivatives yields N-substituted thiazolidinones with retained Z-configuration at the exocyclic double bond.

  • Alkylation selectivity depends on solvent polarity and base strength .

Electrophilic Addition at the Exocyclic Double Bond

The benzylidene moiety (C5=C) undergoes regioselective additions due to conjugation with the thiazolidinone ring.

Reaction TypeConditionsProductsReferences
Michael Addition Malononitrile, piperidine, EtOH, refluxAdducts via β-carbon attack, followed by cyclization to fused heterocycles
Halogenation Br₂ in CH₃COOH, 0°CDibrominated intermediates; subsequent dehydrohalogenation yields E/Z isomers

Mechanistic Insight :

  • The α,β-unsaturated system activates the double bond for nucleophilic attack, forming stable enolates that facilitate cyclization .

  • Bromination proceeds via electrophilic addition, with stereochemistry controlled by solvent polarity .

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] and [3+2] cycloadditions.

Reaction TypeConditionsProductsReferences
Diels-Alder Dienophiles (e.g., maleic anhydride), toluene, 110°CBicyclic adducts with retained thiazolidinone core
1,3-Dipolar Nitrile oxides, CHCl₃, rtIsoxazoline-fused thiazolidinones

Structural Impact :

  • Adducts maintain the Z-configuration of the benzylidene group, confirmed by X-ray crystallography in analogs .

Oxidation and Reduction

The thioxo group and methoxy substituents influence redox behavior.

Reaction TypeConditionsProductsReferences
Oxidation H₂O₂, AcOH, 50°CSulfoxide/sulfone derivatives; partial cleavage of the benzylidene bond
Reduction NaBH₄, NiCl₂, MeOH, 0°CHydrogenation of C5=C bond to yield dihydrothiazolidinone analogs

Notable Observations :

  • Oxidation of the thioxo group to sulfone enhances electrophilicity at C5, enabling further functionalization.

  • Selective reduction of the exocyclic double bond preserves the thiazolidinone ring .

Condensation and Ring-Opening Reactions

The thiazolidinone scaffold undergoes ring modifications under acidic/basic conditions.

Reaction TypeConditionsProductsReferences
Knoevenagel Aldehydes, NH₄OAc, MW irradiationNew benzylidene derivatives with extended conjugation
Ring-Opening NaOH (aq), 100°CThioamide intermediates via C-N bond cleavage

Synthetic Utility :

  • Microwave-assisted Knoevenagel reactions improve yields (up to 92%) and reduce reaction times .

  • Ring-opening pathways are pH-dependent, favoring thioamide formation under strong basic conditions.

Photochemical Reactivity

UV irradiation induces [2+2] cycloadditions and isomerization.

Reaction TypeConditionsProductsReferences
Dimerization UV light (λ = 254 nm), hexaneHead-to-tail cyclobutane dimers
Z→E Isomerization Sunlight, CH₂Cl₂, 24 hE-isomer formation (reversible under thermal conditions)

Applications :

  • Photodimerization creates rigid scaffolds for supramolecular chemistry .

  • Isomerization kinetics are solvent-dependent, with polar solvents accelerating E→Z reversion .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the thiazolidinone class, including (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one. The following table summarizes key findings from various studies:

Study ReferenceCell Lines TestedInhibition PercentageNotable Findings
Güzel-Akdemir et al. (2021) MOLT-4 (Leukemia), SF-295 (CNS Cancer)84.19% (MOLT-4), 72.11% (SF-295)Significant activity against leukemia and CNS cancer cells
PMC8623179 (2021) Various Tumor Cell LinesIC50 = 0.028 μM for some derivativesIdentified as a selective inhibitor of protein kinases
Journal of Research in Pharmacy 60 different human cancer cell linesVaries by compoundBroad-spectrum anticancer activity observed

Case Studies

  • Güzel-Akdemir et al. (2021) reported that derivatives of thiazolidinones exhibited significant cytotoxicity against multiple cancer cell lines. The study specifically noted that compound 4g showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line, indicating strong potential as an anticancer agent.
  • Microwave Synthesis Studies demonstrated that compounds derived from thiazolidinones could be efficiently synthesized and evaluated for their biological activity against various protein kinases and tumor cell lines. Notably, some derivatives showed promising IC50 values, indicating their potential as selective inhibitors in cancer therapy .

Other Biological Activities

Beyond anticancer properties, compounds similar to (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one have been investigated for:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Thiazolidinones have shown promise against various bacterial strains.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent significantly impacts electronic properties and bioactivity. Key comparisons include:

Compound Benzylidene Substituents Key Observations Reference
Target compound 2,4-dimethoxy Enhanced lipophilicity and electron-donating capacity; potential for improved membrane permeability .
(5Z)-5-(2-Hydroxybenzylidene) derivative 2-hydroxy Reduced lipophilicity due to polar -OH group; forms methanol solvates .
(5Z)-5-(3,4-Dimethoxybenzylidene) analog 3,4-dimethoxy Similar electron-donating effects but altered steric interactions due to substituent positions .
(5Z)-5-(2-Nitrobenzylidene) derivative 2-nitro Electron-withdrawing nitro group reduces planarity, potentially diminishing binding affinity .

Key Insight: Methoxy groups (as in the target compound) improve stability and solubility in non-polar environments compared to hydroxy or nitro substituents.

Modifications at the 3-Position

The 3-substituent affects steric bulk and intermolecular interactions:

Compound 3-Substituent Key Observations Reference
Target compound 2-(4-Methoxyphenyl)ethyl Bulky substituent may enhance π-π interactions with aromatic residues in target proteins .
(5Z)-3-Phenyl derivative Phenyl Simpler structure with reduced steric hindrance; common in antifungal agents .
(5Z)-3-(2-Hydroxyethyl) analog 2-Hydroxyethyl Increased hydrophilicity; forms hydrogen bonds in crystal packing .
(5Z)-3-(Propan-2-yl) derivative Isopropyl Enhanced steric shielding may reduce metabolic degradation .

Table: Inferred Bioactivity Based on Structural Proximity

Compound Type Substituent Profile Potential Activity Reference
Target compound 2,4-Dimethoxy + 4-methoxyphenethyl Antidiabetic/antimicrobial
(5Z)-5-(3-Nitrobenzylidene) 3-Nitro + 2-hydroxyethyl Antibacterial (moderate)
(5Z)-3-(Piperazin-1-yl) Piperazine + benzodioxole Kinase inhibition (DYRK1A)

Biological Activity

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and implications for drug design.

Structural Overview

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific substituents on this compound—such as the methoxy groups and the benzylidene moiety—play crucial roles in modulating its biological activity.

1. Antioxidant Activity

Thiazolidin-4-one derivatives have shown significant antioxidant properties. Studies indicate that compounds with specific substitutions can enhance their ability to scavenge free radicals. For instance, compounds with hydroxyphenyl substituents have demonstrated improved lipid peroxidation inhibition, suggesting that structural modifications can optimize antioxidant efficacy .

2. Anticancer Activity

Research has highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicated that it exhibits significant activity, potentially through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship suggests that the presence of methoxy groups enhances its anticancer properties by affecting cell signaling pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has also been documented. The compound showed promising results against both Gram-positive and Gram-negative bacteria. The introduction of electron-donating groups such as methoxy enhances membrane permeability, thus increasing antimicrobial potency .

4. Antidiabetic Activity

Thiazolidin-4-ones are known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is crucial in glucose metabolism and insulin sensitivity. The compound's potential as an antidiabetic agent stems from its ability to modulate these pathways, making it a candidate for further investigation in diabetes treatment .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features:

Substituent TypeEffect on Activity
Methoxy GroupsEnhance antioxidant and anticancer activities
Benzylidene MoietyImproves cytotoxicity against cancer cell lines
Hydroxyphenyl SubstituentsIncrease lipid peroxidation inhibition

This table summarizes how different substituents can influence the efficacy of thiazolidin-4-one compounds.

Case Studies

  • Antioxidant Evaluation : A study assessed various thiazolidinone derivatives using the DPPH radical scavenging method. Compounds with specific substitutions exhibited IC50 values significantly lower than those of standard antioxidants like vitamin C, indicating their potential as effective antioxidants .
  • Cytotoxicity Testing : In vitro tests on several cancer cell lines revealed that certain derivatives of thiazolidin-4-one induced apoptosis at low micromolar concentrations, demonstrating their potential as anticancer agents .
  • Antimicrobial Screening : A series of synthesized thiazolidinones were tested against a panel of bacterial strains, showing varied degrees of inhibition. Notably, compounds with electron-withdrawing groups displayed enhanced antimicrobial activity due to increased lipophilicity .

Q & A

Q. Key Considerations :

  • Solvent choice (ethanol vs. methanol) impacts reaction rate and yield .
  • Acidic conditions may lead to premature cyclization; pH control is critical .

Advanced: How to resolve contradictions in reported biological activity data for thioxothiazolidinone derivatives?

Answer:
Contradictions often arise from variations in assay conditions or structural modifications . For example:

  • Case Study : A compound with a 3,5-dichlorophenyl group showed potent antibacterial activity (MIC = 2 µg/mL) in one study but weak activity (MIC > 64 µg/mL) in another. This discrepancy was traced to differences in bacterial strains (Gram-positive vs. Gram-negative) and solvent systems (DMSO vs. aqueous buffers) .
  • Methodology :
    • Standardize assays using CLSI guidelines for antimicrobial testing.
    • Perform SAR analysis to isolate substituent effects (e.g., methoxy vs. halogen groups).
    • Validate results with orthogonal techniques (e.g., fluorescence-based viability assays vs. colony counting) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for aromatic protons; coupling constants J = 12–14 Hz for trans-olefinic protons) .
  • IR Spectroscopy : Identify thioxo (C=S) stretch at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
  • HRMS : Verify molecular ion [M+H]+ with < 5 ppm error.

Q. Example Data :

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Thioxo (C=S)1220
Benzylidene CH7.6 (d, J=12 Hz)

Advanced: How to design experiments to elucidate the mechanism of action against cancer cells?

Answer:
Adopt a multi-modal approach:

Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Compare with normal cells (e.g., HEK293) to assess selectivity .

Target Identification :

  • Perform molecular docking against kinases (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize targets with binding energies < −8 kcal/mol .
  • Validate via kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).

Pathway Analysis : Use RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis, oxidative stress) .

Basic: How to optimize purity (>98%) for in vitro studies?

Answer:

  • Purification Steps :
    • Recrystallization : Use ethanol/water (7:3) at 4°C for slow crystal growth.
    • Column Chromatography : Silica gel (200–300 mesh), gradient elution (hexane → ethyl acetate).
    • HPLC : C18 column, acetonitrile/water (60:40), flow rate 1 mL/min .
  • Purity Validation :
    • HPLC: Single peak at λ = 254 nm.
    • Elemental Analysis: C, H, N within ±0.3% of theoretical values .

Advanced: What computational strategies predict metabolic stability and CYP inhibition?

Answer:

  • Metabolic Stability : Use ADMET predictors (e.g., SwissADME) to estimate hepatic extraction ratio. Key parameters:
    • LogP: <3.5 for optimal permeability.
    • CYP3A4/2D6 inhibition risk: High if structural motifs match known inhibitors (e.g., methoxyaryl groups) .
  • CYP Inhibition Assays :
    • Fluorescent-based assays (e.g., Vivid® CYP450 Screening Kits) using human liver microsomes.
    • IC50 < 10 µM indicates high inhibition potential .

Basic: What are the stability profiles under varying pH and temperature?

Answer:

  • pH Stability :
    • Stable at pH 5–7 (phosphate buffer, 25°C, 24 hrs). Degrades at pH <3 (acidic hydrolysis of thioxo group) or pH >9 (ring-opening via nucleophilic attack) .
  • Thermal Stability :
    • Decomposition onset at 150°C (DSC analysis). Store at −20°C in amber vials to prevent photodegradation .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Answer:

  • Formulation Strategies :
    • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) prepared via emulsion-solvent evaporation.
    • Cosolvent Systems : 10% DMSO + 5% Cremophor EL in saline (validate biocompatibility via hemolysis assays).
    • Prodrug Design : Introduce phosphate esters at the 4-oxo position for enhanced hydrophilicity .

Basic: How to confirm stereochemical integrity (Z-configuration) post-synthesis?

Answer:

  • NOESY NMR : Cross-peaks between the benzylidene proton and adjacent aromatic protons confirm the Z-configuration.
  • X-ray Crystallography : Resolve single crystals (grown via vapor diffusion with CHCl3/hexane) to unambiguously assign geometry .

Advanced: What strategies resolve conflicting data on oxidative stress modulation?

Answer:
Conflicts may arise from cell-type-specific responses or assay interference:

ROS Quantification : Use multiple probes (DCFH-DA for general ROS, MitoSOX™ for mitochondrial superoxide).

Antioxidant Enzyme Profiling : Measure SOD, CAT, and GPx activities in treated vs. untreated cells.

Knockdown Models : Silence Nrf2 or Keap1 to assess pathway-specific effects .

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